2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide 2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14624167
InChI: InChI=1S/C22H17N3O3S/c26-19-13-21(28)25(18-8-2-1-3-9-18)22(24-19)29-14-20(27)23-17-11-10-15-6-4-5-7-16(15)12-17/h1-13,26H,14H2,(H,23,27)
SMILES:
Molecular Formula: C22H17N3O3S
Molecular Weight: 403.5 g/mol

2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide

CAS No.:

Cat. No.: VC14624167

Molecular Formula: C22H17N3O3S

Molecular Weight: 403.5 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide -

Specification

Molecular Formula C22H17N3O3S
Molecular Weight 403.5 g/mol
IUPAC Name 2-(4-hydroxy-6-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N-naphthalen-2-ylacetamide
Standard InChI InChI=1S/C22H17N3O3S/c26-19-13-21(28)25(18-8-2-1-3-9-18)22(24-19)29-14-20(27)23-17-11-10-15-6-4-5-7-16(15)12-17/h1-13,26H,14H2,(H,23,27)
Standard InChI Key AXKJASDHGOGLLB-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)N2C(=O)C=C(N=C2SCC(=O)NC3=CC4=CC=CC=C4C=C3)O

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture

The molecule comprises three distinct regions:

  • A pyrimidine ring substituted at positions 2, 4, and 6 with sulfanyl, hydroxy, and phenyl groups, respectively.

  • A sulfanyl bridge connecting the pyrimidine to an acetamide group.

  • A naphthalen-2-yl moiety attached to the acetamide’s nitrogen atom.

This arrangement creates a planar pyrimidine system conjugated with aromatic naphthalene, enabling π-π stacking interactions critical for biological target binding .

Molecular Descriptors

PropertyValue
Molecular FormulaC₂₂H₁₇N₃O₃S
Molecular Weight403.45 g/mol
SMILESC1=CC=C(C=C1)C2=C(N=C(NC2=O)SCC(=O)NC3=C4C=CC=CC4=CC=C3)O
InChIKeyHEUAAARBOBGFCJ-UHFFFAOYSA-N
Hydrogen Bond Donors2 (hydroxy, acetamide NH)
Hydrogen Bond Acceptors5 (carbonyl, pyrimidine N)
logP (Predicted)3.85 ± 0.4

The logP value indicates moderate lipophilicity, suggesting balanced membrane permeability and solubility .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis involves three stages:

  • Pyrimidine Core Formation: Condensation of thiourea with ethyl acetoacetate under acidic conditions yields 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidine-2-thiol .

  • Sulfanyl-Acetamide Coupling: Reaction with chloroacetyl chloride introduces the acetamide linker, followed by nucleophilic substitution with 2-naphthylamine.

  • Purification: Chromatographic techniques (e.g., silica gel column) isolate the final product, with HPLC confirming >95% purity .

Spectroscopic Validation

  • IR Spectroscopy: Peaks at 1675 cm⁻¹ (C=O stretch), 3250 cm⁻¹ (N-H stretch), and 1250 cm⁻¹ (C-S bond) .

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyrimidine H), 7.45–7.89 (m, 12H, aromatic H), 10.32 (s, 1H, NH) .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

ParameterValue
Aqueous Solubility12.7 μM (pH 7.4)
logD (pH 7.4)2.91
Plasma Stabilityt₁/₂ = 4.2 h (human)

The compound demonstrates pH-dependent solubility, with improved dissolution in alkaline media due to deprotonation of the hydroxy group .

ADME Profile

  • Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s) predicts oral bioavailability.

  • Metabolism: Hepatic microsomal studies indicate CYP3A4-mediated oxidation of the naphthalene ring .

Biological Activities and Mechanisms

Enzyme Inhibition

The compound inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 0.8 μM, surpassing celecoxib (IC₅₀ = 1.2 μM). Docking simulations reveal hydrogen bonding between the acetamide carbonyl and COX-2’s Tyr385 .

Anticancer Activity

  • Breast Cancer (MCF-7): GI₅₀ = 3.4 μM via Bcl-2 downregulation and caspase-3 activation.

  • Leukemia (K562): Induces G2/M arrest by modulating CDK1/cyclin B1 .

Comparative Analysis with Structural Analogs

CompoundTarget Affinity (IC₅₀)logP
Target CompoundCOX-2: 0.8 μM3.85
N-(4-chlorophenyl) analog EGFR: 1.5 μM4.71
N-Hydroxy analog HDAC: 2.3 μM2.12

The naphthalene group enhances hydrophobic interactions compared to chlorophenyl or hydroxy substituents .

Applications in Drug Development

Anti-Inflammatory Agents

Dual COX-2/5-LOX inhibition reduces prostaglandin and leukotriene synthesis, offering advantages over NSAIDs in gastrointestinal safety .

Oncology Therapeutics

Structure-activity relationship (SAR) studies highlight the necessity of the sulfanyl bridge for apoptosis induction, guiding lead optimization .

Future Perspectives

  • Prodrug Design: Esterification of the hydroxy group to improve oral absorption.

  • Polypharmacology: Exploiting multi-target activity against COX-2 and HDACs.

  • Nanoparticle Delivery: Encapsulation in PLGA nanoparticles to enhance tumor targeting.

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